molecular formula C14H8F2N2O3 B2422540 6-(2,5-Difluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 953908-56-0

6-(2,5-Difluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No. B2422540
CAS RN: 953908-56-0
M. Wt: 290.226
InChI Key: LNLFVAVKUIVDMA-UHFFFAOYSA-N
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Description

Oxazolopyridines are a class of compounds that are of increasing interest in drug design and medicinal chemistry . They are five-membered heteroaromatic ring fused pyridine derivatives . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .


Synthesis Analysis

The synthesis of isoxazolo[4,5-b]pyridines has been achieved via two main approaches: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives .


Molecular Structure Analysis

The molecular structure of oxazolopyridines is characterized by a five-membered heteroaromatic ring fused with a pyridine ring . This structure contributes to their solubility, polarity, lipophilicity, and hydrogen bonding capacity properties .

Scientific Research Applications

Synthesis Processes

6-(2,5-Difluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid and its derivatives are involved in various synthesis processes. For instance, Mutterer and Weis (1976) detailed the high-pressure carbonation of substituted 3-pyridinols, leading to pyridine carboxylic acids and further access to oxazolo[4,5-b]pyridine derivatives (Mutterer & Weis, 1976). Similarly, Gelmi et al. (1992) developed a new synthesis method for oxazolo[5,4-b]pyridines by heating specific iminophosphoranes and alkylideneoxazol-5(4H)-ones (Gelmi et al., 1992).

Chemical Reactions and Properties

The compound's derivatives have been explored in various chemical reactions. For example, Clark et al. (1978) found that some oxazolo[4,5-b]pyridines exhibit anti-inflammatory and analgesic activities, with certain derivatives comparable to known drugs but without gastrointestinal irritation (Clark et al., 1978). Shuvalov et al. (2021) synthesized esters of 7-aryl-5-methyl-2-phenyloxazolo[5,4-b]pyridine-6-carboxylic acids, highlighting the compound's utility in creating diverse chemical structures (Shuvalov et al., 2021).

Antibacterial Applications

6-(2,5-Difluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid derivatives have been investigated for their antibacterial properties. Xiao et al. (2014) synthesized derivatives that showed promising activity against Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014).

Photophysical Properties

The photophysical properties of these compounds are also a subject of interest. Shatsauskas et al. (2019) studied the UV and luminescence spectroscopy of certain derivatives, revealing the relationship between structure and photophysical properties (Shatsauskas et al., 2019).

Applications in Polymer Science

The applications extend into polymer science as well. Khodadadipoor et al. (2020) prepared thermally stable polyamides and copolyamides containing oxazolopyridine pendant moiety, exhibiting high thermal stability and good solubility (Khodadadipoor et al., 2020).

Future Directions

The future directions of research into oxazolopyridines are likely to continue to focus on their synthesis and potential biological activities. Given their structural similarity to DNA bases and their diverse biological activities, they are of increasing interest in drug design and medicinal chemistry .

Mechanism of Action

properties

IUPAC Name

6-(2,5-difluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2O3/c1-6-12-9(14(19)20)5-11(17-13(12)21-18-6)8-4-7(15)2-3-10(8)16/h2-5H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLFVAVKUIVDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=C(C=CC(=C3)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,5-Difluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

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